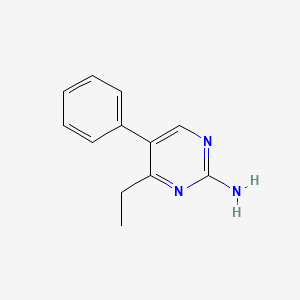

4-Ethyl-5-phenylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMWQNXKYWHOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549808-73-2 | |

| Record name | 4-ethyl-5-phenylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Aminopyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Ethyl-5-phenylpyrimidin-2-amine is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would likely appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The single proton on the pyrimidine (B1678525) ring is also anticipated in this region. The protons of the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The chemical shift of the amino (-NH₂) protons can be broad and its position variable, often appearing between 5.0 and 7.0 ppm, and can be confirmed by D₂O exchange. nih.govacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Aromatic and pyrimidine ring carbons would resonate in the downfield region (typically 110-170 ppm). The carbons of the ethyl group would appear in the upfield region. The specific chemical shifts would be influenced by the electronic environment of each carbon atom.

COSY (Correlation Spectroscopy): A 2D COSY experiment would be instrumental in confirming the connectivity of protons, particularly in establishing the coupling between the methylene and methyl protons of the ethyl group.

Predicted ¹H NMR and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.6 (m, 5H) | 128.0 - 140.0 |

| Pyrimidine-H | 8.0 - 8.5 (s, 1H) | 155.0 - 165.0 |

| -NH₂ | 5.0 - 7.0 (br s, 2H) | - |

| -CH₂- | 2.5 - 3.0 (q, 2H) | 25.0 - 35.0 |

| -CH₃ | 1.1 - 1.4 (t, 3H) | 10.0 - 15.0 |

| Pyrimidine-C (substituted) | - | 160.0 - 170.0 |

| Phenyl-C (substituted) | - | 135.0 - 145.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching of the primary amine group would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. rsc.org Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would be found in the 1400-1650 cm⁻¹ region. jocpr.commdpi.com An N-H bending vibration is also expected around 1600 cm⁻¹. rsc.org

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N and C=C Stretch | 1400 - 1650 | Medium to Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₂H₁₃N₃ by providing a highly accurate mass measurement. mdpi.com The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 199. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as the loss of an ethyl radical (M-29) or components of the pyrimidine ring.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Identity |

| [M+H]⁺ | 200.1182 | Protonated Molecular Ion |

| [M]⁺ | 199.1109 | Molecular Ion |

| [M-CH₃]⁺ | 184 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 170 | Loss of an ethyl radical |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: Predicted m/z values are based on the monoisotopic mass. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid and simple method to monitor the progress of reactions for the synthesis of this compound and to get a preliminary indication of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be employed to separate volatile impurities and confirm the identity of the main component by its mass spectrum. The retention time in the gas chromatogram would be a characteristic property of the compound under specific GC conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and sensitive technique for purity determination. researchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (with potential additives like formic acid or trifluoroacetic acid), would be suitable for analyzing this compound. A high purity level, as indicated by a single major peak, would be expected for a well-purified sample. Commercial suppliers often indicate a purity of ≥95%.

Theoretical and Computational Chemistry Studies of 4 Ethyl 5 Phenylpyrimidin 2 Amine and Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Ethyl-5-phenylpyrimidin-2-amine and its derivatives, DFT calculations offer a deep understanding of their electronic and geometrical properties. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G++(d,p), to ensure accuracy. irjweb.comresearchgate.netcolab.ws

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the chemical reactivity of a molecule. ucsb.edu The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. irjweb.comucsb.edu The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. researchgate.net

For pyrimidine (B1678525) derivatives, a higher EHOMO value suggests a better electron-donating capability, while a lower ELUMO value indicates a better electron-accepting capability. irjweb.comresearchgate.net These parameters are crucial for predicting how these molecules might interact with biological targets. irjweb.com For instance, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the HOMO energy was found to be -6.2613 eV and the LUMO energy was -0.8844 eV, indicating its potential as both an electron donor and acceptor. irjweb.com

Table 1: Frontier Molecular Orbital Energies of a Pyrimidine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Data derived from a study on N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine. irjweb.com

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. colab.wsresearchgate.netrsc.org The MEP surface displays regions of different electrostatic potential, typically color-coded, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

In studies of pyrimidine derivatives, MEP analysis helps to identify the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding with a biological receptor. irjweb.comrsc.org For example, the nitrogen atoms in the pyrimidine ring are often identified as sites with negative electrostatic potential, making them potential hydrogen bond acceptors. irjweb.com

Optimization of Molecular Geometries (Bond Lengths, Bond Angles, Dihedral Angles)

DFT calculations are used to determine the optimized molecular geometry of a compound, which corresponds to its lowest energy conformation. This involves calculating key geometrical parameters such as bond lengths, bond angles, and dihedral angles. irjweb.com Comparing these calculated values with experimental data, where available, can validate the computational method used. researchgate.net

For pyrimidine derivatives, the optimized geometry provides insights into the spatial arrangement of the atoms and functional groups. For instance, in a study of N-[4-(heptyloxy)phenyl]-4-methylpyrimidin-2-amine, the calculated bond lengths and angles were found to be in good agreement with X-ray diffraction data. researchgate.net This information is critical for understanding how the molecule fits into the binding site of a target protein.

Table 2: Selected Optimized Geometrical Parameters of a Pyrimidine Derivative

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-N2 | 1.3747 Å |

| Bond Length | C3-N2 | 1.3897 Å |

| Bond Angle | C-N-C | (Varies) |

| Dihedral Angle | (Varies) | (Varies) |

Data derived from a study on N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug design to predict the activity of new compounds and to optimize lead structures. nih.gov

Three-Dimensional QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities. nih.govnih.gov These methods generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. acs.orgthieme-connect.com

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. nih.govnih.gov The resulting contour maps indicate where bulky groups or specific charge distributions are favorable for activity. thieme-connect.com

CoMSIA extends this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the structural requirements for activity. nih.govnih.gov

Studies on various pyrimidine derivatives have successfully employed CoMFA and CoMSIA to build predictive models for their anticancer activities. nih.govnih.gov For example, in a study of pyrrolo[3,2-d]pyrimidine derivatives, the CoMFA and CoMSIA models yielded high correlation coefficients, indicating their robustness in guiding the design of new potent inhibitors. nih.gov

Table 3: Statistical Parameters of CoMFA and CoMSIA Models for Pyrrolo[3,2-d]pyrimidine Derivatives

| Model | q² (cross-validated) | r² (non-cross-validated) | r² (predicted) |

|---|---|---|---|

| CoMFA | 0.542 | 0.912 | 0.913 |

| CoMSIA | 0.552 | 0.955 | 0.897 |

Data from a study on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors. nih.gov

Selection and Validation of Molecular Descriptors in Pyrimidine QSAR

The selection of appropriate molecular descriptors is a critical step in developing a reliable QSAR model. nih.govresearchgate.net Descriptors are numerical values that encode different aspects of a molecule's structure and properties, including electronic, hydrophobic, and geometric features. ucsb.eduresearchgate.net These can be calculated using various software programs. nih.govresearchpublish.com

For pyrimidine derivatives, a wide range of descriptors have been used in QSAR studies. nih.govresearchpublish.com The process often involves calculating a large number of descriptors and then using statistical methods, such as stepwise multiple linear regression, to select the most relevant ones that correlate with the biological activity. nih.govresearchpublish.com The predictive power of the resulting QSAR model is then validated using a test set of compounds that were not used in the model's development. nih.gov A good QSAR model will have high correlation coefficients (R²) and low root mean square error (RMSE) values. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

Molecular docking studies on aminopyrimidine derivatives have successfully identified key amino acid residues and binding modes within the active sites of various protein kinases. These studies provide insights into the specific interactions that drive the inhibitory activity of these compounds.

For instance, in studies of 2-aminopyridine (B139424) derivatives as c-Met kinase inhibitors, molecular docking revealed that Tyr1230 and Arg1208 are key residues. nih.gov The interactions with these residues are predominantly electrostatic and hydrogen bonds, which are vital for the compound's activity. nih.gov Similarly, in the context of p21-activated kinase 4 (PAK4) inhibitors, docking simulations of 2,4-diaminopyrimidine (B92962) derivatives have elucidated the binding mode, highlighting the importance of specific interactions for achieving high potency. nih.gov

The pyrimidine core itself is a well-established kinase hinge-binding motif. acs.org Modifications at the 5-position of the pyrimidine ring, which is located near the gatekeeper residue of the binding pocket, have been shown to improve kinome-wide selectivity. acs.org The gatekeeper residue plays a crucial role in determining the accessibility and shape of the active site, and interactions with it are often key to inhibitor binding.

In the case of fatty acid-binding protein 4 (FABP4) inhibitors, docking experiments have shown that the carboxylate group of fatty acids forms hydrogen bonds with several amino acids within the hydrophobic pocket. nih.gov For pyrimidine-based inhibitors, the interactions within this pocket are critical for their inhibitory effect. nih.gov

A summary of key amino acid residues identified in docking studies of aminopyrimidine analogues is presented in the table below.

| Target Protein | Key Amino Acid Residues | Type of Interaction |

| c-Met Kinase | Tyr1230, Arg1208 | Electrostatic, Hydrogen Bond |

| p21-activated kinase 4 (PAK4) | Not specified | Not specified |

| Various Kinases | Hinge region residues, Gatekeeper residue | Hydrogen Bond, Hydrophobic |

| Fatty Acid-Binding Protein 4 (FABP4) | Not specified | Hydrogen Bond |

The prediction of binding affinity, often expressed as a docking score or binding energy, is a key outcome of molecular docking simulations. nih.govmdpi.com These values provide a quantitative estimate of the strength of the interaction between a ligand and its receptor, which can be correlated with experimental measures of potency, such as IC50 values.

In a study on 2,4-diaminopyrimidine derivatives as PAK4 inhibitors, a compound designated as B6 exhibited the lowest docking score, with a docking energy of -7.593 kcal/mol. nih.gov This low energy value was indicative of a strong binding affinity, which was consistent with its high inhibitory activity (IC50 = 5.9 nM). nih.gov

For a series of aminopyrimidines synthesized and evaluated as potential anti-cancer agents, docking studies were performed against insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR). researchgate.net Several of these compounds showed strong binding affinity for both kinases, suggesting their potential as dual inhibitors. researchgate.net

The binding free energies of ligand-protein complexes can also be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. mdpi.com In a virtual screening study for DYRK1A inhibitors, ligands with a high Glide XP score (less than -7.0) and a low ΔGbind (less than -40 kcal/mol) were selected as potential hits. mdpi.com This two-tiered approach helps to filter out false positives and identify ligands with favorable binding energies.

The predicted binding affinities for selected aminopyrimidine analogues are shown in the table below.

| Compound/Series | Target Protein | Predicted Binding Affinity |

| Compound B6 (2,4-diaminopyrimidine derivative) | p21-activated kinase 4 (PAK4) | -7.593 kcal/mol (Docking Energy) |

| Aminopyrimidine derivatives | IGF1R, EGFR | Strong binding affinity |

| Potential DYRK1A inhibitors | DYRK1A | ΔGbind < -40 kcal/mol |

Molecular Dynamics (MD) Simulations in Conformational Dynamics and Stability Studies

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of biomolecular systems over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, as well as the stability of the ligand-protein complex.

MD simulations have been employed to further explore the binding mode of potent inhibitors identified through docking studies. nih.gov For example, in the study of c-Met kinase inhibitors, MD simulations were performed on the most potent inhibitor to gain a deeper understanding of its binding mode and the stability of the complex. nih.gov These simulations can reveal subtle conformational adjustments that are not captured by docking alone, providing a more accurate representation of the binding event.

The stability of the ligand within the binding pocket is a critical factor for its efficacy. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation. A stable binding mode is characterized by a low and stable RMSD value, indicating that the ligand remains in its binding pose without significant fluctuations.

Furthermore, MD simulations can be used to analyze the network of interactions between the ligand and the protein, including hydrogen bonds, hydrophobic contacts, and water-mediated interactions. The persistence of these interactions over time is a good indicator of the stability of the complex.

While specific MD simulation data for this compound is not available in the provided search results, the application of this technique to its analogues demonstrates its importance in validating docking results and providing a more detailed picture of ligand-receptor interactions.

In Silico Evaluation of Pharmacological Parameters and Drug-Likeness (excluding ADMET profiles)

In silico methods are widely used in the early stages of drug discovery to predict the physicochemical properties and drug-likeness of candidate compounds. nih.govmdpi.com These predictions help to prioritize compounds with favorable pharmacological profiles for further development.

One of the most commonly used sets of rules for evaluating drug-likeness is Lipinski's rule of five. This rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of 500 or less

A logP (a measure of lipophilicity) of 5 or less

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

In a study of 2,4-diaminopyrimidine derivatives, some compounds were selected for computational evaluation of their ADME (absorption, distribution, metabolism, and elimination) properties. nih.gov While the specific results of these evaluations are not detailed, the fact that they were performed highlights the importance of considering these parameters early in the drug discovery process.

Similarly, in a virtual screening study for DYRK1A inhibitors, the identified hits were evaluated for their in silico physicochemical, pharmacokinetic, and toxicity profiles. mdpi.com The study reported that the identified inhibitors were found to have a good in silico profile, suggesting their potential as drug candidates. mdpi.com

The table below summarizes the key pharmacological parameters and drug-likeness rules.

| Parameter | Description | Favorable Range (Lipinski's Rule of Five) |

| Molecular Weight (MW) | The mass of a molecule. | ≤ 500 |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | ≤ 5 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N). | ≤ 10 |

Structure Activity Relationship Sar Investigations of 4 Ethyl 5 Phenylpyrimidin 2 Amine Derivatives

Impact of Substituent Modifications on the Pyrimidine (B1678525) Core's Activity

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring. For compounds related to 4-ethyl-5-phenylpyrimidin-2-amine, the substituents at the C2, C4, and C5 positions are of particular interest, as they can significantly modulate the compound's electronic, steric, and hydrophobic properties, thereby affecting its binding affinity to target proteins.

The substituents at the C2, C4, and C5 positions of the pyrimidine ring play a crucial role in defining the biological profiles of this class of compounds.

At the C2 position , the 2-amino group is a key feature, often involved in forming critical hydrogen bond interactions with target proteins. Modifications to this group can have a profound impact on activity. In related N-phenylpyrimidin-2-amine derivatives developed as c-Met inhibitors, the 2-amino linkage is essential for activity. nih.gov

The C5 position is substituted with a phenyl group. This large aromatic substituent significantly influences the molecule's properties. In N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the C5 position of the pyrimidine ring led to a twofold increase in potency against the deubiquitinase USP1/UAF1. acs.org Conversely, moving the methyl group to the C6 position resulted in a decrease in potency, highlighting the regioselectivity of substituent effects. acs.org The phenyl group at C5 in this compound is expected to be a major determinant of its biological activity, potentially engaging in hydrophobic or pi-stacking interactions with the target.

The following table summarizes the impact of substitutions at various positions on the pyrimidine core in related compounds:

| Compound Series | Position | Substituent | Impact on Activity | Reference |

| N-benzyl-2-phenylpyrimidin-4-amines | C5 | Methyl | ~2-fold increase in potency | acs.org |

| N-benzyl-2-phenylpyrimidin-4-amines | C6 | Methyl | 3-fold decrease in potency | acs.org |

| 2,4,5-trisubstituted pyrimidines | C5 | Trifluoromethyl | Not well-tolerated, steric hindrance | cardiff.ac.uk |

Substitution on the nitrogen atom of the 2-amino group can significantly alter the biological activity and selectivity of pyrimidine derivatives. In a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives developed as STAT6 inhibitors, various substitutions on the exocyclic amino group were explored. nih.gov For N-benzyl-2-phenylpyrimidin-4-amine derivatives, the nature of the benzyl (B1604629) substituent was critical for potency. nih.gov These findings suggest that for this compound, N-substitution could be a viable strategy to modulate its biological profile. For instance, introducing different alkyl or aryl groups could enhance binding affinity or introduce selectivity for specific targets. In studies on dopamine (B1211576) D3 receptor ligands, N-substitution on a piperazine (B1678402) ring attached to a related scaffold showed that various heterocyclic groups could be accommodated, influencing affinity and selectivity. mdpi.com

The table below illustrates the effects of N-substitution in related pyrimidine analogs:

| Compound Series | N-Substituent | Effect | Reference |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides | Benzylamino at C4 | Potent STAT6 inhibition | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amines | Various benzyl groups | Modulated USP1/UAF1 inhibitory potency | nih.gov |

Exploration of Ligand-Based and Receptor-Based SAR Methodologies

To further understand the SAR of pyrimidine derivatives, computational methods are often employed. Ligand-based SAR methodologies, such as Quantitative Structure-Activity Relationship (QSAR) studies, are valuable when the three-dimensional structure of the target is unknown. For a series of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs, a QSAR model was developed to predict their antiplasmodial activity, identifying key molecular features contributing to their biological effect. mdpi.com

Receptor-based SAR methodologies, such as molecular docking, are utilized when the structure of the biological target has been determined. These methods predict the binding mode of a ligand within the active site of a receptor. For novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors, molecular docking studies revealed a common interaction mode at the ATP-binding site, providing a structural basis for their inhibitory activity. nih.gov Similarly, docking studies of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors helped to rationalize the observed selectivity over other kinases by identifying key interactions and conformational changes in the binding pocket. cardiff.ac.uk These computational approaches could be instrumental in guiding the rational design of novel this compound derivatives with enhanced biological activities.

Conformational Effects on Structure-Activity Relationships

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The relative orientation of the ethyl and phenyl groups at the C4 and C5 positions of this compound, as well as the conformation of any substituents on the 2-amino group, will dictate how the molecule presents itself to its biological target.

In studies of 2,4,5-trisubstituted pyrimidines, conformational changes were suggested to drive the selectivity between CDK9 and CDK2. cardiff.ac.uk The non-planar conformation adopted by some derivatives was better accommodated by the more flexible binding pocket of CDK9. cardiff.ac.uk The existence of tautomeric equilibria in solution has also been observed for related heterocyclic systems like 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can influence their biological activity. nih.gov Therefore, a thorough understanding of the conformational preferences of this compound and its derivatives is essential for a complete SAR analysis.

Biological Target Identification and Proposed Mechanisms of Action for Aminopyrimidine Scaffolds

Glycogen (B147801) Synthase Kinase 3 (GSK3) Inhibition by Pyrimidine (B1678525) Analogues

Glycogen synthase kinase-3 (GSK3), a serine/threonine kinase, is a critical regulator of a broad spectrum of cellular processes. nih.gov Its dysregulation has been implicated in various pathologies, including Alzheimer's disease, mood disorders, type 2 diabetes, and cancer. nih.govnih.govnih.gov Consequently, GSK3 has emerged as a significant therapeutic target.

A number of pyrimidine-based compounds have been identified as potent inhibitors of GSK3. For instance, a series of 2-(anilino)pyrimidine-4-carboxamides have demonstrated high potency and excellent kinase selectivity. nih.gov Further studies on these compounds revealed their oral bioavailability and ability to penetrate the brain, leading to a reduction in phosphorylated tau levels in a mouse model of Alzheimer's disease. nih.gov

The pyrimidine moiety is a common feature in many patented GSK3 inhibitors. nih.gov Docking studies of some of these compounds into the ATP-binding pocket of GSK3β have suggested that they form crucial hydrogen bonds with the hinge region of the enzyme. nih.gov The development of highly selective GSK3 inhibitors is an active area of research, with novel pyrazolo-tetrahydroquinolinone scaffolds showing unparalleled kinome-wide selectivity for GSK3 kinases. broadinstitute.org

Table 1: Examples of Pyrimidine-Based GSK3 Inhibitors and their Activities

| Compound/Series | Target | IC50/Ki | Selectivity | Reference |

| 2-(Anilino)pyrimidine-4-carboxamides | GSK3 | Potent (nanomolar range) | Excellent kinase selectivity | nih.gov |

| Pyrimidine Derivatives (Vertex Pharma) | GSK3β | Nanomolar range | Not disclosed | nih.gov |

| Takeda Compound 78 | GSK3α/β | 2.3 nM / 2.0 nM | High selectivity over 23 other kinases | nih.gov |

| BRD1652 and BRD0209 | GSK3 | Potent | Unparalleled kinome-wide selectivity | broadinstitute.org |

Janus Kinase 2 (JAK2) Inhibition and Associated Selectivity Profiles

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways that are crucial for immune response and cell growth. nih.govwikipedia.org The discovery of a specific mutation (V617F) in JAK2 in patients with myeloproliferative neoplasms has spurred the development of selective JAK2 inhibitors. researchgate.netnih.gov

Aminopyrimidine derivatives have emerged as a promising class of JAK2 inhibitors. High-throughput screening has identified 4-aryl-2-aminoalkylpyrimidines as potent and selective JAK2 inhibitors. researchgate.net Optimization of these initial hits has led to the discovery of advanced lead compounds that demonstrate significant antitumor effects in preclinical models. researchgate.net

A key aspect of developing JAK2 inhibitors is achieving selectivity over other JAK family members (JAK1, JAK3, and TYK2) to minimize off-target effects. nih.govnih.gov Researchers have successfully designed 2-aminopyridine (B139424) derivatives with high selectivity for JAK2 over JAK1 and JAK3. nih.gov For example, compound 16m-(R) exhibited an IC50 of 3 nM against JAK2, with 85- and 76-fold selectivity over JAK1 and JAK3, respectively. nih.gov Similarly, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors, with one compound showing 38.6-, 54.6-, and 41.2-fold selectivity for JAK1, JAK3, and TYK2, respectively. nih.gov

Table 2: Selectivity Profiles of Aminopyrimidine-Based JAK2 Inhibitors

| Compound/Series | JAK2 IC50 | Selectivity (Fold vs. JAK1) | Selectivity (Fold vs. JAK3) | Reference |

| 2-Aminopyridine derivative 16m-(R) | 3 nM | 85 | 76 | nih.gov |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine A8 | 5 nM | 38.6 | 54.6 | nih.gov |

| 4-Aryl-2-aminoalkylpyrimidine 10d (XL019) | Potent | Selective | Selective | researchgate.net |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9, CDK2)

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their dysregulation is a hallmark of cancer. acs.orgnih.govyoutube.com This makes them attractive targets for the development of anticancer therapies. The aminopyrimidine scaffold has been extensively utilized to create potent and selective CDK inhibitors.

Virtual screening has led to the identification of 2-anilino-4-(thiazol-5-yl)pyrimidines as potent inhibitors of CDK2, with some analogues exhibiting Ki values in the low nanomolar range. acs.org Similarly, (4-pyrazolyl)-2-aminopyrimidines have been discovered as a class of highly potent and selective CDK2 inhibitors. nih.gov One compound from this series, compound 17, had a CDK2 IC50 of 0.29 nM and demonstrated antitumor activity in preclinical models. nih.gov

CDK9, another member of the CDK family, plays a crucial role in transcriptional regulation and has emerged as a druggable target in oncology. nih.govyoutube.com Aminopyrimidine analogues have shown inhibitory activity against CDK9, and structural studies have provided insights into achieving selectivity over other CDKs like CDK2. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine scaffolds have been used to develop novel CDK2 inhibitors with apoptotic activity. nih.gov

Table 3: Aminopyrimidine-Based CDK Inhibitors and their Potency

| Compound/Series | Target CDK | IC50/Ki | Reference |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK2 | Low nM Ki | acs.org |

| (4-Pyrazolyl)-2-aminopyrimidine 17 | CDK2 | 0.29 nM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative 15 | CDK2 | 0.061 µM | nih.gov |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | Potent (most >80% inhibition at 50 nM) | nih.gov |

Other Identified Enzyme or Receptor Interactions (e.g., FMS-like Tyrosine Kinase-3, Cyclooxygenase Enzymes, BRAF Kinase)

The versatility of the aminopyrimidine scaffold extends to the inhibition of other important enzymes.

FMS-like Tyrosine Kinase-3 (FLT3): FLT3 is a receptor tyrosine kinase, and its mutation is frequently observed in acute myeloid leukemia (AML). nih.govresearchgate.netrjpbr.com This has made it a key target for AML therapies. rjpbr.com Aminopyrimidine-based compounds have been designed as dual-target inhibitors of both Bruton's tyrosine kinase (BTK) and FLT3. nih.gov Furthermore, computer-aided drug design has facilitated the rational design of 2-aminopyrimidine (B69317) derivatives that potently inhibit both JAK2 and FLT3 kinases, with one compound demonstrating IC50 values of 1.8 nM and 0.68 nM against JAK2 and FLT3, respectively. nih.gov

Cyclooxygenase (COX) Enzymes: COX enzymes, particularly COX-2, are involved in inflammation and are overexpressed in some cancers. nih.govnih.gov Pyrimidine derivatives have been investigated as selective COX-2 inhibitors. nih.gov Certain pyrimidine derivatives have shown inhibitory activity against COX-2 comparable to the reference drug meloxicam, suggesting that the pyrimidine scaffold is a promising starting point for developing potent and selective COX-2 inhibitors. nih.gov

While there is extensive research on aminopyrimidine inhibitors for various kinases, specific studies on their direct inhibition of BRAF Kinase were not prominent in the reviewed literature, which often focuses on broader kinase selectivity profiling.

Elucidation of Molecular Mechanisms Underlying Observed Biological Responses

The inhibitory activity of aminopyrimidine derivatives against various kinases is primarily attributed to their ability to act as ATP-competitive inhibitors. acs.orgnih.gov The pyrimidine core can function as a bioisostere of the adenine (B156593) base of ATP, allowing it to bind to the ATP-binding pocket of kinases. nih.govuniroma1.it

X-ray crystallography and molecular docking studies have provided detailed insights into the binding modes of these inhibitors. acs.orgnih.gov A common feature is the formation of one or more hydrogen bonds between the aminopyrimidine core and the hinge region of the kinase, which is a critical interaction for anchoring the inhibitor in the active site. acs.orgnih.gov For example, molecular docking of pyrazolopyrimidine derivatives into the active site of CDK2 confirmed two essential hydrogen bonds with the backbone of Leu83 in the hinge region. nih.gov

The substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor. These substituents can form additional interactions with other residues in the ATP-binding pocket, including hydrophobic interactions and further hydrogen bonds, thereby enhancing binding affinity and influencing the selectivity profile against different kinases. researchgate.netacs.org The elucidation of these molecular interactions is instrumental in the rational design and optimization of new and more effective aminopyrimidine-based inhibitors. nih.gov

Applications and Advanced Research Trajectories of 4 Ethyl 5 Phenylpyrimidin 2 Amine and Pyrimidine Analogues

Pyrimidine (B1678525) Derivatives in Medicinal Chemistry Research

The pyrimidine ring is a privileged scaffold in medicinal chemistry, largely due to its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and its ability to interact with a wide range of biological targets through hydrogen bonding and other molecular interactions. gsconlinepress.comnih.govresearchgate.net This has made pyrimidine derivatives a focal point for the development of new therapeutic agents across numerous disease areas. mdpi.comnih.gov Researchers have successfully synthesized and modified pyrimidine analogues to create potent drugs for treating cancer, infectious diseases, and inflammatory conditions. humanjournals.comresearchgate.net

The versatility of the pyrimidine core allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecules to enhance efficacy and target specificity. nih.gov For instance, the development of inhibitors for key enzymes in pathological pathways, such as protein kinases, is a significant area of pyrimidine-based drug discovery. mdpi.comresearchgate.net Research has demonstrated that pyrimidine derivatives can function as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. gsconlinepress.comhumanjournals.comorientjchem.org

Detailed research findings have highlighted the potential of various pyrimidine analogues. For example, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives led to the identification of potent inhibitors of the deubiquitinating enzyme USP1/UAF1, which is a promising target for anticancer therapy. acs.org Other research has focused on pyrido[2,3-d]pyrimidines, which have shown antioxidant and anticancer properties. nih.gov The synthesis of novel pyrimido[4,5-d]pyrimidines has yielded compounds with neuroprotective and antioxidant activities, relevant for diseases like Alzheimer's. mdpi.com These examples underscore the broad therapeutic potential harbored within the pyrimidine chemical space.

| Compound Class/Derivative | Reported Biological Activity | Research Focus/Finding | Source(s) |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Anticancer | Identified as nanomolar inhibitors of USP1/UAF1 deubiquitinase, a promising anticancer target. | acs.org |

| Pyrido[2,3-d]pyrimidine derivatives | Antioxidant, Anticancer | Certain derivatives were identified as potent lipoxygenase inhibitors and showed strong cytotoxicity towards A549 cancer cell lines. | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivatives | Neuroprotective, Antioxidant | New derivatives showed potent inhibition of Aβ1–42 self-aggregation, relevant for Alzheimer's disease research. | mdpi.com |

| General Pyrimidine Analogues | Antiviral | Analogues like Acyclovir inhibit viral DNA polymerase, hindering viral replication. | humanjournals.comrroij.com |

| General Pyrimidine Analogues | Antimicrobial | Compounds such as Trimethoprim inhibit bacterial dihydrofolate reductase, an essential enzyme for folic acid synthesis. | humanjournals.com |

Heterocyclic Compounds in Material Science and Electronic Applications

The utility of heterocyclic compounds extends beyond medicine into the realm of material science. openaccessjournals.comresearchgate.net Heterocycles, defined as cyclic compounds containing at least one atom other than carbon within their ring structure, exhibit a wide spectrum of electronic and optical properties. numberanalytics.comwikipedia.org These properties can be finely tuned by modifying the molecular structure, making them highly valuable for developing advanced materials. numberanalytics.com

In material science, heterocyclic compounds like pyrimidines and their analogues are explored for their potential in creating organic electronics. Their inherent properties, such as high electron mobility, tunable optical characteristics (absorption and emission spectra), and significant thermal stability, make them suitable for a variety of high-tech applications. numberanalytics.com These include their use as key components in:

Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds can function as efficient emissive materials, contributing to high efficiency and color purity in displays. numberanalytics.com

Organic Photovoltaics (OPVs): In solar cells, they can serve as donor materials, which helps to enhance the power conversion efficiency. numberanalytics.com

Organic Field-Effect Transistors (OFETs): Their use as semiconducting materials can provide high charge carrier mobility, essential for the performance of transistors. numberanalytics.com

The synthesis of these materials often involves advanced chemical techniques like transition metal-catalyzed cross-coupling reactions, which allow for the precise construction of complex molecular architectures tailored for specific electronic functions. numberanalytics.com While specific applications for 4-Ethyl-5-phenylpyrimidin-2-amine in this field are not yet widely documented, the foundational properties of the pyrimidine ring suggest a potential for its derivatives to contribute to this innovative area of research.

| Application | Role of Heterocyclic Compound | Key Property Leveraged | Source(s) |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive Material | Tunable optical properties (color purity), high efficiency. | numberanalytics.com |

| Organic Photovoltaics (OPVs) | Donor Material | Enhanced power conversion efficiency. | numberanalytics.com |

| Organic Field-Effect Transistors (OFETs) | Semiconducting Material | High charge carrier mobility. | numberanalytics.com |

| Conducting Polymers | Monomeric Building Block | High electron mobility and conductivity. | numberanalytics.com |

Interdisciplinary Approaches in Chemical Biology and Target Validation (e.g., chemical probes)

In the interdisciplinary field of chemical biology, small molecules are indispensable tools for dissecting complex biological processes. nih.gov Chemical probes are small-molecule compounds designed to selectively modulate the function of a specific protein target. aacrjournals.orgthermofisher.com They serve as powerful reagents for exploring protein functions, validating new molecular targets for drug discovery, and linking a specific molecular modulation to a cellular phenotype. aacrjournals.orgresearchgate.net The use of chemical probes is a complementary approach to genetic methods like RNAi and CRISPR; while genetic tools often deplete a target protein, chemical probes typically modulate its function, offering a different and often more nuanced way to study its role. opentargets.org

While there is no specific documentation of this compound being used as a chemical probe, its pyrimidine scaffold is a common feature in molecules designed for such purposes. The N-benzyl-2-phenylpyrimidin-4-amine derivatives that inhibit USP1/UAF1 are a prime example of how this class of compounds can be optimized to create highly potent and selective tools for target validation in cancer research. acs.org The principles of chemical probe design provide a clear trajectory for future research, where pyrimidine analogues could be systematically developed to interrogate a wide array of protein targets across the human proteome. thermofisher.com

| Parameter | Criterion for a High-Quality Chemical Probe | Rationale | Source(s) |

|---|---|---|---|

| Biochemical Potency | IC₅₀ or Kd <100 nmol/L | Ensures the compound is effective at low concentrations, reducing the likelihood of off-target effects. | aacrjournals.orgopentargets.org |

| Selectivity | >30-fold for proteins within the same gene family | Confirms that the compound's activity is specific to the intended target and not its close relatives. | aacrjournals.org |

| Cellular Activity | Direct target engagement with an IC₅₀ <1 µmol/L | Demonstrates that the probe can enter cells and interact with its target in a biological context. | aacrjournals.org |

| Mechanism of Action | Well-defined and understood | Crucial for correctly interpreting the biological consequences of target modulation. | researchgate.net |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives is continuously evolving, with a strong emphasis on developing novel, efficient, and environmentally friendly methods. Traditional approaches are being refined and new ones created to allow for greater structural diversity and complexity.

A common and economical method for creating the pyrimidine core involves the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride. nih.gov Researchers have developed straightforward synthetic strategies to produce highly substituted pyrimidine derivatives from these simple synthons. nih.gov Other innovative approaches include the two-step synthesis of complex structures like pyrimido[4,5-d]pyrimidines from readily available reagents, offering an inexpensive and efficient route. mdpi.com Advanced methods, such as Suzuki and Buchwald-Hartwig cross-coupling reactions, are also employed to synthesize specifically substituted pyrimidine analogs, demonstrating the versatility of modern synthetic chemistry in creating targeted molecules. acs.org

The following table outlines various synthetic strategies for pyrimidine scaffolds:

| Synthetic Strategy | Key Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Chalcone Cyclization | Chalcones, Guanidine Hydrochloride | NaOH, Ethanol (B145695), Reflux | Economical, Straightforward | nih.gov |

| Two-Step Pyrimido[4,5-d]pyrimidine Synthesis | 4-amino-2,6-alkylpyrimidine-5-carbonitrile, Triethylorthoester, Anilines | Refluxing Toluene, Acetic Acid Catalyst | Inexpensive, Good Overall Yields | mdpi.com |

| Suzuki Coupling | Dichloropyrimidine intermediate, Boronic Acids | Pd(PPh3)4, Microwave, 150°C | High efficiency for C-C bond formation | acs.org |

These methodologies are crucial for generating libraries of pyrimidine derivatives, which are essential for structure-activity relationship (SAR) studies and the discovery of new drug candidates.

Integration of Advanced Computational Techniques (e.g., Machine Learning) in Pyrimidine Design

The integration of advanced computational methods, including artificial intelligence (AI) and machine learning (ML), is revolutionizing the design of pyrimidine-based drugs. nih.govnih.gov These technologies accelerate the discovery process, reduce costs, and improve the predictive accuracy of a compound's potential efficacy and binding capabilities. researchgate.net

Computational approaches are used across the drug design spectrum:

Mathematical Modeling and Numerical Methods: Techniques like molecular docking simulations are used to predict how a pyrimidine derivative will bind to a biological target. nih.gov This helps in understanding the binding mode and explaining differences in biological activity among analogs. nih.gov

Machine Learning (ML): ML algorithms can be trained on large datasets of known active and inactive compounds to predict the biological activity of new, untested pyrimidine derivatives. nih.gov This data-driven approach helps prioritize which compounds to synthesize and test, saving time and resources. broadinstitute.org

Virtual Screening: AI and ML can be used to screen vast virtual libraries of compounds to identify those with the highest probability of being active against a specific target. researchgate.net

These computational tools allow for a more rational approach to drug design, moving from trial-and-error to a more predictive and targeted process. nih.gov

Exploration of Undiscovered Biological Targets and Polypharmacological Approaches

The pyrimidine nucleus is known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.com This versatility makes pyrimidine derivatives, including analogs of 4-Ethyl-5-phenylpyrimidin-2-amine, ideal candidates for exploring new therapeutic applications and for the development of polypharmacological agents—drugs that act on multiple targets simultaneously.

Pyrimidine derivatives have demonstrated a remarkable range of biological effects, including:

Anticancer mdpi.com

Anti-inflammatory nih.gov

Antioxidant nih.gov

Antimicrobial mdpi.com

Antidiabetic mdpi.com

Research has identified pyrimidine-based compounds as inhibitors of key cellular targets like EGFR, HDAC, and cyclin-dependent kinases (CDKs), which are implicated in cancer. mdpi.com Furthermore, they have shown potential in treating diseases such as myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis. nih.gov The ability of these compounds to interact with multiple targets opens up the possibility of designing drugs that can treat complex multifactorial diseases through a polypharmacological approach, potentially offering improved efficacy and overcoming drug resistance. nih.gov The rational design of hybrid molecules incorporating the pyrimidine scaffold is a promising strategy to enhance target selectivity and improve pharmacological profiles. nih.gov

Rational Design of this compound Analogues with Enhanced Specificity and Potency

The rational design of analogs of this compound is a key strategy for developing drugs with improved therapeutic properties. This process relies heavily on understanding the structure-activity relationships (SAR) of the pyrimidine scaffold, which elucidates how specific chemical modifications influence a compound's biological activity. medchemexpress.com

Strategic structural modifications at the 2, 4, and 5 positions of the pyrimidine ring can lead to enhanced selectivity and greater affinity for biological targets. nih.gov For instance, the introduction of different substituents can be guided by computational docking studies to optimize interactions with the target protein. nih.gov

An example of this approach is the structure-based design of 2,4,5-trisubstituted pyrimidines as potent and selective CDK9 inhibitors for cancer therapy. cardiff.ac.uk Similarly, rational design has led to the discovery of potent inhibitors of the ATR kinase, a key protein in the DNA damage response, based on a related 2-aminopyrazine (B29847) core. nih.gov The process often involves synthesizing a series of analogs and evaluating their activity, which then informs the design of the next generation of compounds with further improved properties. acs.org

The table below illustrates hypothetical SAR data for a series of pyrimidine analogs, demonstrating how substituent changes can affect potency.

| Compound | R1 (Position 4) | R2 (Position 5) | R3 (Position 2) | IC50 (nM) |

| Analog 1 | -CH2CH3 | -Phenyl | -NH2 | 500 |

| Analog 2 | -CH3 | -Phenyl | -NH2 | 800 |

| Analog 3 | -CH2CH3 | -p-Cl-Phenyl | -NH2 | 250 |

| Analog 4 | -CH2CH3 | -Phenyl | -NH-CH3 | 600 |

| Analog 5 | -CH2CH3 | -p-Cl-Phenyl | -NH-(cyclopropyl) | 50 |

This systematic approach, combining synthetic chemistry, biological testing, and computational modeling, is essential for translating a promising scaffold like this compound into a highly specific and potent therapeutic agent. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-5-phenylpyrimidin-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloropyrimidine derivatives with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target amine. Optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios to minimize byproducts like N-ethylated impurities. Column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended for purification .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl and phenyl groups). IR identifies NH₂ stretches (~3300 cm⁻¹). Mass spectrometry (ESI/HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry and intermolecular interactions. Hydrogen-bonding networks (N–H⋯N) and dihedral angles between aromatic rings are critical for validating structural stability .

Advanced Research Questions

Q. How do researchers address discrepancies in crystallographic data when determining pyrimidine derivative structures?

- Methodological Answer : Discrepancies often arise from polymorphism or twinning. Strategies include:

- Data Collection : Use high-resolution synchrotron radiation to reduce noise and improve R-factor accuracy (<0.05) .

- Software Tools : SHELXL refines hydrogen-bonding patterns and thermal displacement parameters. Compare experimental data with DFT-optimized geometries to resolve ambiguities in ring conformations .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar pyrimidines to identify outliers in bond lengths/angles .

Q. What strategies are used to analyze the bioactivity of this compound against enzymatic targets?

- Methodological Answer :

- Assay Design : Use acetylcholinesterase (AChE) inhibition assays (Ellman’s method) with donepezil as a positive control. IC₅₀ values are determined via dose-response curves (concentration range: 1 nM–100 µM) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. Key interactions (e.g., π-π stacking with phenyl groups, hydrogen bonds with catalytic serine) guide SAR studies .

- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) to prioritize derivatives for in vivo testing .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Methodological Answer :

- Reactivity : DFT calculations (Gaussian 09) assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (PCM model) simulate reaction environments .

- Stability : Molecular dynamics (GROMACS) models thermal stability by analyzing RMSD in simulated physiological conditions (310 K, aqueous solution). Hydrogen-bond persistence (>90% simulation time) correlates with crystal packing robustness .

Q. How do researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences). Approaches include:

- Standardization : Use ISO-certified cell lines (e.g., SH-SY5Y for neuroactivity) and replicate experiments ≥3 times .

- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL database) to identify consensus IC₅₀ ranges and outlier mechanisms .

- Mechanistic Studies : CRISPR-Cas9 knockout models validate target specificity. For example, silencing AChE in neuronal cells confirms on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.